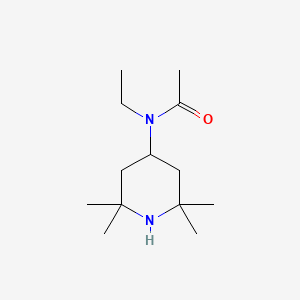![molecular formula C22H14O6 B14374842 1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone CAS No. 89475-31-0](/img/structure/B14374842.png)
1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone is a complex organic compound characterized by its unique binaphthalene structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its structure consists of two naphthalene units connected at the 2,2’ positions, with hydroxyl and methyl groups at specific positions, contributing to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone can be achieved through several synthetic routes. One common method involves the oxidative coupling of 3,3’-dimethyl-2,2’-binaphthol using oxidizing agents such as copper(II) chloride or palladium catalysts . The reaction conditions typically include an inert atmosphere, elevated temperatures, and specific solvents to facilitate the coupling process. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone derivatives back to the original hydroxy compound.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene rings, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of chiral ligands and catalysts used in asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its stable and versatile structure.
Mecanismo De Acción
The mechanism by which 1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone exerts its effects involves interactions with molecular targets and pathways. For instance, in catalytic applications, the compound’s structure allows it to form stable complexes with metal ions, facilitating various chemical transformations. In biological systems, its derivatives may interact with cellular components, leading to specific biochemical effects.
Comparación Con Compuestos Similares
1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone can be compared with other binaphthalene derivatives, such as:
3,3’-Diphenyl-2,2’-binaphthol: Known for its use in chiral catalysis, it differs in the substituents on the naphthalene rings.
2,2’-Dihydroxy-1,1’-binaphthalene: Another related compound with hydroxyl groups at different positions, affecting its reactivity and applications. The uniqueness of 1,1’-Dihydroxy-3,3’-dimethyl[2,2’-binaphthalene]-5,5’,8,8’-tetrone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Número CAS |
89475-31-0 |
|---|---|
Fórmula molecular |
C22H14O6 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
5-hydroxy-6-(1-hydroxy-3-methyl-5,8-dioxonaphthalen-2-yl)-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O6/c1-9-7-11-13(23)3-5-15(25)19(11)21(27)17(9)18-10(2)8-12-14(24)4-6-16(26)20(12)22(18)28/h3-8,27-28H,1-2H3 |
Clave InChI |
QDVJRNZWUXGTFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C(C4=C(C=C3C)C(=O)C=CC4=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


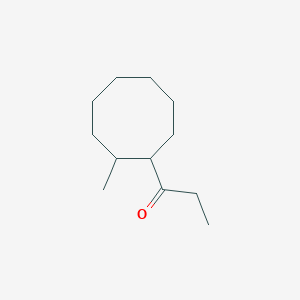
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine](/img/structure/B14374774.png)
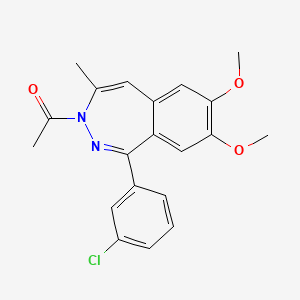
![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
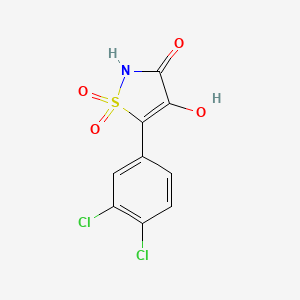

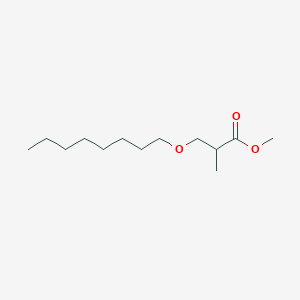

![1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one](/img/structure/B14374823.png)
![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
![1-[Cyclopropyl(phenyl)methyl]urea](/img/structure/B14374834.png)
![2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine](/img/structure/B14374839.png)
![1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14374841.png)
